molecular formula C6H6I2N2 B12837007 3,5-Diiodobenzene-1,2-diamine

3,5-Diiodobenzene-1,2-diamine

Cat. No.: B12837007
M. Wt: 359.93 g/mol
InChI Key: WFXZYUANGLBVDZ-UHFFFAOYSA-N
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Description

3,5-Diiodobenzene-1,2-diamine is a dihalo-substituted ortho-phenylenediamine derivative that serves as a versatile building block in organic synthesis and materials science research. Its molecular structure, featuring two iodine atoms and two adjacent amino groups on a benzene ring, provides multiple reactive sites for constructing complex chemical architectures. In synthetic chemistry, this compound is a valuable precursor for synthesizing nitrogen-containing heterocycles, such as benzimidazoles and quinoxalines . The iodine substituents are particularly useful in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) for introducing more complex aryl or alkynyl groups, enabling the creation of extended π-conjugated systems . Researchers utilize this and similar dihalo-diamines in developing advanced materials, including high-performance polymers like polyimides and polybenzimidazoles, which exhibit excellent thermal stability and mechanical properties . The compound also shows potential as a monomer for constructing metal-organic frameworks (MOFs) and other functional porous materials, where it can act as a ligand to coordinate with various metal ions . Please note : The specific data for this exact compound (e.g., melting point, density) is not available in the current search results. The information presented is based on the known properties and applications of its closely related chemical analogs, such as 3,5-Dibromobenzene-1,2-diamine and 4,5-Diiodobenzene-1,2-diamine . We recommend consulting the relevant safety data sheets and handling all chemicals with appropriate precautions. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C6H6I2N2

Molecular Weight

359.93 g/mol

IUPAC Name

3,5-diiodobenzene-1,2-diamine

InChI

InChI=1S/C6H6I2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2

InChI Key

WFXZYUANGLBVDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)N)I)I

Origin of Product

United States

Preparation Methods

Direct Iodination of 1,2-Diaminobenzene

  • Method : Electrophilic aromatic substitution using iodine sources such as iodine (I2) in the presence of oxidizing agents or iodinating reagents like N-iodosuccinimide (NIS).
  • Conditions : Mild acidic or neutral media, often with catalysts or oxidants to facilitate iodination.
  • Challenges : Controlling regioselectivity to achieve diiodination at the 3,5-positions without over-iodination or substitution at the amino groups.
  • Notes : Protecting groups on amino groups may be employed to prevent side reactions.

Halogen Exchange (Finkelstein-type) or Stepwise Halogenation

  • Starting Material : 3,5-dibromobenzene-1,2-diamine or 3,5-dibromonitrobenzene.
  • Process : The bromine atoms at the 3 and 5 positions are replaced by iodine via halogen exchange reactions.
  • Reagents : Potassium iodide (KI) in the presence of oxidants or under catalytic conditions.
  • Example : A method reported for related compounds involves dissolving sodium periodate in concentrated sulfuric acid, adding potassium iodide, and then reacting with a dibromo-substituted benzene derivative at low temperatures (-30 to -25°C) for extended periods (up to 36 hours) to achieve diiodination.
  • Limitations : Harsh reaction conditions, long reaction times, and safety concerns due to strong oxidants.

Reduction of Diiodonitrobenzene Precursors

  • Route : Synthesize 3,5-diiodo-1,2-dinitrobenzene first, then reduce the nitro groups to amines.
  • Reduction Agents : Commonly iron powder with hydrochloric acid, catalytic hydrogenation (Pd/C), or tin(II) chloride in ethanol.
  • Advantages : Allows for better control of the diamine formation after halogenation.
  • Purification : Recrystallization or chromatographic techniques to isolate pure 3,5-diiodobenzene-1,2-diamine.

Detailed Example Procedure (Adapted from Related Halogenated Diamines)

Step Reagents & Conditions Description Yield & Notes
1 1,2-Diaminobenzene + Iodine (I2) + Oxidant (e.g., H2O2) Electrophilic iodination at 3,5-positions under controlled temperature (0-5°C) Moderate yield; regioselectivity depends on reaction control
2 3,5-Diiodonitrobenzene + Fe powder + HCl Reduction of nitro groups to amines High yield; mild conditions preferred
3 Purification by recrystallization (methanol or ethanol) Isolation of pure this compound Purity >95% confirmed by NMR and HRMS

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Advantages Disadvantages
Direct Iodination 1,2-Diaminobenzene I2, NIS, oxidants Mild acidic, room temp to 50°C Simple, fewer steps Regioselectivity issues, possible over-iodination
Halogen Exchange 3,5-Dibromobenzene-1,2-diamine KI, NaIO4, H2SO4 Low temp (-30 to -25°C), long time (36h) High regioselectivity Harsh conditions, safety risks, energy intensive
Reduction of Nitro Precursors 3,5-Diiodonitrobenzene Fe/HCl, Pd/C Reflux or catalytic hydrogenation Good control, high purity Requires nitro precursor synthesis

Research Findings and Optimization Notes

  • Regioselectivity : The presence of amino groups directs electrophilic substitution to the 3,5-positions due to their activating and ortho/para-directing effects, facilitating selective diiodination.
  • Reaction Conditions : Lower temperatures and controlled addition of iodine sources improve selectivity and reduce side reactions.
  • Safety : Use of strong oxidants like sodium periodate in halogen exchange methods requires careful handling to avoid decomposition and explosion hazards.
  • Purification : Column chromatography and recrystallization are effective for isolating high-purity products, with purity confirmed by NMR, HRMS, and sometimes X-ray crystallography.
  • Storage : The compound is sensitive to oxidation; thus, storage under inert atmosphere at low temperatures is recommended.

Summary Table of Key Preparation Parameters

Parameter Direct Iodination Halogen Exchange Reduction of Nitro Precursors
Temperature 0-50°C -30 to -25°C Reflux or room temp (catalytic)
Reaction Time Hours Up to 36 hours Few hours
Yield Moderate (50-70%) High (up to 83%) High (70-90%)
Safety Moderate Low (due to oxidants) Moderate
Purity Moderate to high High High
Scalability Good Limited by conditions Good

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodobenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce nitro derivatives.

Mechanism of Action

The mechanism of action of 3,5-diiodobenzene-1,2-diamine involves its interaction with specific molecular targets. For instance, it has been studied for its binding affinity to the catalytic subunit of protein kinase CK2, a key enzyme involved in numerous cellular processes . The compound’s iodine atoms contribute to its hydrophobic interactions, enhancing its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3,5-Diiodobenzene-1,2-diamine with structurally related benzene-1,2-diamine derivatives:

Compound Substituents Molecular Weight (g/mol) Key Properties Stability Notes
This compound I (3,5), NH₂ (1,2) ~359.8 High molecular weight; iodine increases steric bulk and electron withdrawal Likely unstable; prone to oxidation
4-Methylbenzene-1,2-diamine CH₃ (4), NH₂ (1,2) 136.19 Lipophilic; methyl group enhances solubility in organic solvents Moderately stable; sensitive to air
4-Chlorobenzene-1,2-diamine Cl (4), NH₂ (1,2) 174.9 Electron-withdrawing Cl enhances reactivity in electrophilic substitution Less stable than methyl analogs
5-Fluorobenzene-1,2-diamine F (5), NH₂ (1,2) 142.12 Fluorine’s electronegativity directs regioselectivity in reactions Requires immediate use post-synthesis
3,5-Dimethylbenzene-1,2-diamine CH₃ (3,5), NH₂ (1,2) 136.19 Steric hindrance from methyl groups reduces reaction rates Stable under inert conditions

Key Observations :

  • Molecular Weight : The diiodo derivative’s molecular weight (~359.8 g/mol) is significantly higher than methyl, chloro, or fluoro analogs due to iodine’s atomic mass.
  • Solubility : Iodine’s polarizability may enhance solubility in polar aprotic solvents, whereas methyl groups improve lipophilicity.
  • Stability : Diamines with electron-withdrawing groups (e.g., I, Cl, F) are generally less stable than alkylated derivatives, often requiring rapid use post-synthesis.

Q & A

Basic: What synthetic methodologies are commonly employed for 3,5-Diiodobenzene-1,2-diamine, and how are purity and stability ensured?

Answer:
this compound can be synthesized via electrophilic iodination of benzene-1,2-diamine precursors under controlled acidic conditions. A typical protocol involves:

  • Iodination : Reaction with iodine monochloride (ICl) in acetic acid at 50–60°C for 6–8 hours.
  • Purification : Recrystallization using ethanol/water mixtures to remove unreacted iodine and byproducts.
  • Characterization : NMR (e.g., 1^1H, 13^13C) to confirm substitution patterns, mass spectrometry (ESI-MS) for molecular weight validation, and elemental analysis for purity (>95%).
  • Stability : Store at –20°C in amber vials under inert gas (Ar/N2_2) to prevent oxidative degradation. Avoid freeze-thaw cycles .

Basic: How can researchers validate the structural integrity of this compound using crystallographic techniques?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization : Grow crystals via slow evaporation of saturated DMSO or DMF solutions.
  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL-2018/3 for structure solution and refinement. Monitor R1_1 values (<5%) and residual electron density (<1 eÅ3^{-3}) for accuracy.
  • Validation : Cross-check with Cambridge Structural Database (CSD) entries for analogous diiodo-diamine derivatives .

Advanced: What mechanistic insights explain the reactivity of this compound in metal-complex formation?

Answer:
The electron-withdrawing iodine substituents enhance the Lewis acidity of the amino groups, facilitating coordination with transition metals (e.g., Cu2+^{2+}, Pd2+^{2+}). Key considerations:

  • Ligand Design : Use Schiff base reactions with aldehydes/ketones to form tridentate ligands.
  • Complex Synthesis : React this compound with metal salts (CuCl2_2, Pd(OAc)2_2) in ethanol/water (1:1) at 60°C.
  • Characterization : UV-Vis spectroscopy for d-d transitions, cyclic voltammetry for redox behavior, and EPR for Cu2+^{2+} spin states.
  • Applications : Anticancer activity screening via MTT assays (IC50_{50} < 10 µM in some cases) .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:
Discrepancies often arise from impurities or solvent polarity effects. A systematic approach includes:

  • Solubility Testing : Use standardized buffers (pH 2–12) and organic solvents (DMSO, DMF, THF) at 25°C.
  • Purity Assessment : HPLC with a C18 column (λ = 254 nm) to quantify impurities.
  • Thermal Analysis : DSC/TGA to detect solvates/hydrates affecting solubility.
  • Documentation : Report solvent grade, temperature, and equilibration time (24–48 hours) .

Advanced: What strategies optimize this compound as a precursor for functional polymers?

Answer:
Its diiodo-substituted aromatic core enables crosslinking in conjugated polymers. Key strategies:

  • Polymerization : Suzuki-Miyaura coupling with boronic acid monomers (Pd(PPh3_3)4_4 catalyst, K2_2CO3_3 base).
  • Post-Functionalization : Click chemistry (CuAAC) with azides to introduce side chains.
  • Characterization : GPC for molecular weight (Mn_n ~20–50 kDa), AFM for morphology, and UV-Vis/PL for optoelectronic properties.
  • Applications : Organic semiconductors or fluorescent probes for bioimaging .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood for weighing and reactions.
  • Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers.
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced: How does isotopic labeling (e.g., 125^{125}125I) of this compound enhance tracer studies?

Answer:

  • Synthesis : Exchange iodine with Na125^{125}I in acidic media (H2_2SO4_4, 70°C).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).
  • Applications : Radiolabeled probes for PET imaging or metabolic pathway tracking.
  • Validation : Radio-HPLC to confirm radiochemical purity (>98%) .

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